molecular formula C20H20N2O4 B2696637 3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-85-0

3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2696637
CAS No.: 898410-85-0
M. Wt: 352.39
InChI Key: IFIKDADZYFFNGE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Biological Activity

3,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of approximately 328.36 g/mol. The structure features a benzamide core with methoxy substituents and a pyrroloquinoline moiety that contribute to its unique chemical properties.

Target Interaction

Research indicates that compounds structurally related to this benzamide derivative often interact with various biological targets. Specifically, quinoline derivatives have been shown to inhibit DNA replication by targeting DNA gyrase and topoisomerase IV enzymes. This mechanism suggests potential applications in antimicrobial and anticancer therapies.

Biochemical Pathways

The compound may modulate several biochemical pathways due to its structural characteristics. For instance, it could influence pathways related to cell proliferation and apoptosis through interactions with specific receptors or enzymes involved in these processes .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. For example:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate
Candida albicansEffective

These findings highlight the potential for developing new antimicrobial agents based on this compound.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptotic pathway activation
MCF7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25ROS generation

These results suggest that the compound may serve as a lead for developing novel anticancer therapies.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving E. coli, researchers treated cultures with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) determined at 10 µg/mL. This study underscores the compound's potential utility in treating bacterial infections .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF7 cells revealed that treatment with the compound led to significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls. The study concluded that this compound could be further investigated as an anticancer agent targeting breast cancer cells .

Properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-8-14(9-17(11-16)26-2)20(24)21-15-6-12-4-3-5-22-18(23)10-13(7-15)19(12)22/h6-9,11H,3-5,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIKDADZYFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.